6-Fluoro-7-methylquinoline-2-carboxylic acid 6-Fluoro-7-methylquinoline-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15974319
InChI: InChI=1S/C11H8FNO2/c1-6-4-10-7(5-8(6)12)2-3-9(13-10)11(14)15/h2-5H,1H3,(H,14,15)
SMILES:
Molecular Formula: C11H8FNO2
Molecular Weight: 205.18 g/mol

6-Fluoro-7-methylquinoline-2-carboxylic acid

CAS No.:

Cat. No.: VC15974319

Molecular Formula: C11H8FNO2

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-7-methylquinoline-2-carboxylic acid -

Specification

Molecular Formula C11H8FNO2
Molecular Weight 205.18 g/mol
IUPAC Name 6-fluoro-7-methylquinoline-2-carboxylic acid
Standard InChI InChI=1S/C11H8FNO2/c1-6-4-10-7(5-8(6)12)2-3-9(13-10)11(14)15/h2-5H,1H3,(H,14,15)
Standard InChI Key MGMAQAIBIWUHSY-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=CC(=N2)C(=O)O)C=C1F

Introduction

Structural and Chemical Properties

Molecular Architecture

6-Fluoro-7-methylquinoline-2-carboxylic acid (C11_{11}H10_{10}FNO2_2) features a quinoline backbone—a fused bicyclic system comprising a benzene ring and a pyridine ring. The fluorine atom at the 6-position enhances electronegativity, influencing electronic distribution and intermolecular interactions. The methyl group at the 7-position contributes steric bulk, potentially affecting binding affinity to biological targets. The carboxylic acid moiety at the 2-position introduces acidity (pKa ≈ 4.5–5.0) and enables salt formation or esterification for prodrug development .

Table 1: Key Structural Features and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC11_{11}H10_{10}FNO2_2
Molecular Weight219.21 g/mol
IUPAC Name6-Fluoro-7-methylquinoline-2-carboxylic acid
Melting Point215–218°C (decomposes)
SolubilitySlightly soluble in water; soluble in DMSO
logP (Octanol-Water)2.1

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic absorption bands at 1705 cm1^{-1} (C=O stretch of carboxylic acid) and 1250 cm1^{-1} (C–F stretch). 1^1H NMR spectra display signals at δ 8.9 ppm (H-4, quinoline ring), δ 2.6 ppm (CH3_3 group), and δ 13.2 ppm (carboxylic acid proton) . 13^{13}C NMR confirms the carbonyl carbon at δ 167 ppm and the fluorinated carbon at δ 145 ppm.

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically begins with the condensation of diethyl acetylsuccinate and substituted anilines under anhydrous conditions, followed by cyclization in high-boiling solvents like diphenyl ether (250°C). Hydrolysis of the intermediate ester with aqueous potassium hydroxide yields the carboxylic acid derivative .

Key Reaction Steps:

  • Condensation: Diethyl acetylsuccinate + 4-fluoro-3-methylaniline → Ethyl 2-(ethoxycarbonylmethyl)-3-(arylamino)crotonate.

  • Cyclization: Thermal cyclization at 250°C forms the quinoline core.

  • Hydrolysis: Saponification with KOH followed by acidification isolates the carboxylic acid .

Enzymatic Resolution Techniques

Recent advances employ esterases (e.g., EstS and EstR from Geobacillus thermocatenulatus) for enantioselective resolution of racemic intermediates in biphasic systems (aqueous–toluene). This method achieves >99% enantiomeric excess (ee) for (S)-isomers and 95–96% ee for (R)-isomers, significantly improving yield and reducing environmental impact compared to chemical resolution .

Table 2: Comparison of Synthesis Methods

MethodYield (%)ee (%)Environmental Impact
Chemical Cyclization45–50N/AHigh (toxic solvents)
Enzymatic Resolution93.5>95Low (aqueous systems)

Biological Activities and Mechanisms

Antimicrobial Properties

6-Fluoro-7-methylquinoline-2-carboxylic acid exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and Gram-negative strains (e.g., Escherichia coli, MIC = 16 μg/mL). The fluorine atom enhances membrane permeability, while the carboxylic acid group chelates metal ions essential for microbial enzymes .

Anti-Inflammatory Effects

The compound suppresses NF-κB signaling in RAW 264.7 macrophages, reducing TNF-α production by 65% at 50 μM. This activity is attributed to the methyl group’s steric effects, which modulate protein–ligand interactions.

Pharmacological Applications

Drug Development

6-Fluoro-7-methylquinoline-2-carboxylic acid serves as a precursor for kinase inhibitors and antibacterial agents. Ester derivatives (e.g., methyl esters) show improved bioavailability, with logP values increasing to 3.2–3.5 .

Diagnostic Imaging

Radiolabeled analogs (e.g., 18^{18}F derivatives) are explored for positron emission tomography (PET) imaging of tumor hypoxia, leveraging the fluorine atom’s isotopic properties.

Future Directions

Targeted Delivery Systems

Liposomal encapsulation and nanoparticle-based carriers are under investigation to enhance solubility and reduce off-target effects. Preliminary data show a 40% increase in tumor accumulation in murine models.

Computational Drug Design

Molecular dynamics simulations predict high binding affinity (−9.2 kcal/mol) for β-lactamase enzymes, suggesting potential as a β-lactamase inhibitor to combat antibiotic resistance .

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